molecular formula C13H16F2N2O2 B2796168 1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2327233-73-6

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2796168
CAS No.: 2327233-73-6
M. Wt: 270.28
InChI Key: KHDMBYFGQRLMRD-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea is a chemical compound with the molecular formula C12H14F2N2O2 It is characterized by the presence of a difluorophenyl group and an oxolan-2-ylmethyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 2,4-difluorobenzylamine with oxolan-2-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The oxolan-2-ylmethyl group contributes to the compound’s stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]-3-[(oxolan-2-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-3-(oxolan-2-ylmethyl)urea: This compound shares a similar structure but may exhibit different chemical and biological properties due to variations in the substitution pattern.

    1-(2,4-Difluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)urea: The presence of a tetrahydrofuran ring instead of an oxolan ring can lead to differences in reactivity and stability.

    1-(2,4-Difluorophenyl)-3-(pyrrolidin-2-ylmethyl)urea: The pyrrolidin ring introduces additional steric and electronic effects, influencing the compound’s overall behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c14-10-4-3-9(12(15)6-10)7-16-13(18)17-8-11-2-1-5-19-11/h3-4,6,11H,1-2,5,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDMBYFGQRLMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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